Elubrixin HCl
Description
Structure
3D Structure of Parent
Properties
CAS No. |
688763-65-7 |
|---|---|
Molecular Formula |
C17H18Cl3FN4O4S |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H |
InChI Key |
AYSVMKUSGQQRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of Elubrixin HCl in Inflammatory Bowel Disease: Targeting the Neutrophil Axis
Executive Summary
The therapeutic landscape of Inflammatory Bowel Disease (IBD), particularly Ulcerative Colitis (UC), is dominated by T-cell and cytokine-targeting biologics (anti-TNF, anti-integrins, JAK inhibitors). However, a significant subset of patients exhibits neutrophil-predominant inflammation , characterized by crypt abscesses and mucosal destruction that remains refractory to standard lymphocyte-centric therapies.
This guide analyzes the therapeutic potential of Elubrixin HCl (SB-656933) , a potent, selective, and orally active CXCR2 antagonist. By synthesizing pharmacological data with mechanistic evidence from colitis models, we delineate how Elubrixin could serve as a precision therapeutic to halt neutrophil transepithelial migration, thereby preserving mucosal integrity.
The Mechanistic Rationale: The Neutrophil Paradox in IBD
In healthy states, neutrophils are the first responders of innate immunity.[1] in UC, however, their recruitment becomes dysregulated. The pathological hallmark of active UC is the crypt abscess —an accumulation of neutrophils within the crypt lumen leading to epithelial necrosis.
The CXCR2 Signaling Axis
The recruitment of neutrophils from the microvasculature to the gut mucosa is driven by a chemokine gradient. In IBD, epithelial cells and macrophages hyper-secrete ELR+ CXC chemokines (CXCL1, CXCL2, CXCL8/IL-8). These ligands bind to CXCR2 on the neutrophil surface, triggering a cascade essential for adhesion and migration.
Key Pathological Steps:
-
Chemokine Gradient: Inflamed mucosa releases CXCL8 (IL-8).
-
Receptor Activation: Circulating neutrophils engage CXCR2.
-
Integrin Activation: CXCR2 signaling triggers the "inside-out" activation of
-integrins (CD11b/CD18). -
Transmigration: Neutrophils adhere to endothelial ICAM-1 and migrate into the tissue, releasing proteases (MMP-9, Elastase) and Reactive Oxygen Species (ROS).
Visualization of the Signaling Pathway
The following diagram illustrates the specific blockade point of Elubrixin HCl within the neutrophil recruitment cascade.
Figure 1: Mechanism of Action. Elubrixin HCl intercepts the inflammatory signal at the neutrophil surface, preventing CD11b upregulation and subsequent tissue infiltration.
Compound Profile: Elubrixin HCl (SB-656933)
Elubrixin is distinct from earlier CXCR2 antagonists due to its oral bioavailability and high selectivity over CXCR1, which preserves some antimicrobial defense mechanisms (as CXCR1 is critical for bacterial killing).
Pharmacological Specifications
| Parameter | Value / Characteristic | Clinical Implication |
| Chemical Name | N-(2-bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea | Urea derivative structure |
| Target | CXCR2 (Interleukin-8 Receptor B)[1][2][3][4][5][6] | High selectivity vs. CXCR1 |
| Potency (IC50) | ~260 nM (CD11b upregulation) | Potent inhibition of activation |
| Potency (IC50) | ~310 nM (Shape change) | Blocks chemotactic morphology |
| Bioavailability | Orally active | Suitable for chronic maintenance |
| Half-life | Supports once-daily (QD) dosing | Improved patient compliance |
Selectivity & Safety
Unlike non-selective inhibitors, Elubrixin spares CXCR1. This is a critical safety feature for IBD patients who are prone to opportunistic infections. CXCR1 is primarily responsible for the respiratory burst and bacterial killing, whereas CXCR2 drives the recruitment phase. By blocking recruitment but leaving killing capacity intact, Elubrixin aims to decouple inflammation from immunodeficiency.
Preclinical Validation: The Case for CXCR2 Blockade in Colitis[7]
While direct Phase III data for Elubrixin in IBD is emerging, the therapeutic validity is grounded in robust preclinical models using CXCR2 gene-deficient mice and tool compounds (e.g., SB-225002).
Evidence from DSS Colitis Models
Studies utilizing Dextran Sodium Sulfate (DSS) induced colitis—a gold standard for mimicking UC epithelial damage—have established the following:
-
CXCR2 Knockout Protection: Mice lacking the Cxcr2 gene exhibit significantly reduced disease activity indices (DAI), preserved colon length, and minimal neutrophil infiltration compared to wild-type littermates upon DSS exposure.
-
Pharmacological Replication: Administration of CXCR2 antagonists (structurally related to Elubrixin) during acute colitis reproduces the protective phenotype of the knockout, reducing mucosal MPO (myeloperoxidase) levels.
-
Preservation of Barrier Function: By preventing the massive influx of neutrophils, the "collateral damage" to the epithelial barrier caused by neutrophil elastase is minimized, allowing faster mucosal healing.
Proposed Experimental Workflow
For researchers validating Elubrixin specifically, the following protocol ensures rigorous data generation.
Figure 2: Preclinical Validation Workflow. A standardized protocol for assessing Elubrixin efficacy in the DSS colitis model.
Translational Challenges & Future Directions
The "Demargination" Effect
Clinical trials of CXCR2 antagonists in other indications (e.g., Cystic Fibrosis, COPD) have revealed a phenomenon known as demargination .
-
Mechanism: Blocking CXCR2 prevents senescent neutrophils from returning to the bone marrow for clearance and prevents them from adhering to endothelium.
-
Result: A paradoxical increase in circulating systemic neutrophils and plasma CXCL8 levels.
-
IBD Implication: Researchers must distinguish between systemic neutrophilia (a pharmacodynamic marker of drug activity) and tissue neutrophilia (which should decrease). Biomarkers like Fecal Calprotectin are superior to serum neutrophils for monitoring efficacy in this context.
Patient Stratification
Elubrixin is unlikely to be a panacea for all IBD patients. It is best positioned for:
-
Steroid-Refractory UC: Patients with high neutrophil burdens who fail to respond to steroids.
-
Acute Severe Colitis (ASC): As a rapid-onset oral adjunct to cyclosporine or infliximab to "de-bulk" the inflammatory infiltrate.
Conclusion
Elubrixin HCl represents a mechanism-based approach to IBD therapy. By targeting the specific trafficking receptor (CXCR2) responsible for crypt abscess formation, it offers a distinct mode of action from current lymphocyte-targeting biologics. The path forward requires rigorous clinical trial designs that account for the demargination effect and utilize tissue-specific biomarkers to confirm the blockade of neutrophil mucosal entry.
References
-
Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans." British Journal of Clinical Pharmacology. Link
-
Moss, R. B., et al. (2013). "Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis." Journal of Cystic Fibrosis. Link
-
Bento, A. F., et al. (2011). "Crucial pathophysiological role of CXCR2 in experimental ulcerative colitis in mice." Journal of Leukocyte Biology. Link(Note: Validates the CXCR2 target in DSS models).
-
Zhu, X., et al. (2020). "Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis."[3][7] American Journal of Translational Research. Link
-
MedChemExpress. "Elubrixin hydrochloride Product Information." Link
Sources
- 1. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CXCR2 knockout mice are protected against DSS-colitis-induced acute kidney injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Crucial pathophysiological role of CXCR2 in experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of Elubrixin HCl
Physicochemical Profile, Pharmacodynamic Mechanisms, and Experimental Application
Executive Technical Summary
Elubrixin Hydrochloride (SB-656933 HCl) is a potent, selective, and reversible antagonist of the CXC Chemokine Receptor 2 (CXCR2) .[1] Unlike non-selective chemokine inhibitors, Elubrixin specifically targets the neutrophil-dominant inflammatory axis driven by ligands such as CXCL1 (GRO-
This guide is designed for pharmaceutical researchers and application scientists. It moves beyond basic definitions to explore the structural activity relationships (SAR), signal transduction inhibition, and validated protocols for assessing neutrophil kinetics ex vivo.
Chemical Architecture and Properties
The efficacy of Elubrixin HCl stems from its specific urea-based scaffold, which facilitates high-affinity binding to the allosteric or orthosteric sites of the CXCR2 G-protein coupled receptor (GPCR).
Structural Analysis
The molecule features a 1,3-diarylurea core flanked by two distinct pharmacophores:
-
2-chloro-3-fluorophenyl moiety: Provides lipophilic bulk and halogen-bonding interactions within the receptor pocket.
-
Benzenesulfonamide-piperazine moiety: The piperazine ring, protonated in the HCl salt form, enhances aqueous solubility and interacts with acidic residues in the transmembrane domain of CXCR2.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | Elubrixin Hydrochloride |
| Code Name | SB-656933 HCl |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)phenyl]urea hydrochloride |
| CAS Number | 688763-65-7 (HCl salt); 688763-64-6 (Free Base) |
| Molecular Formula | C₁₇H₁₈Cl₃FN₄O₄S (HCl salt) |
| Molecular Weight | 499.78 g/mol |
| Solubility | DMSO (>50 mg/mL); Water (Moderate, pH dependent) |
| pKa | ~6.5 (Piperazine nitrogen) |
| Appearance | White to off-white crystalline solid |
Pharmacodynamics: The CXCR2 Inhibition Axis
Elubrixin functions as a competitive antagonist.[1][2][3] Under homeostatic conditions, CXCR2 activation by CXCL8 triggers a
Mechanistic Pathway
The following diagram illustrates the specific signaling nodes disrupted by Elubrixin HCl.
Figure 1: Mechanism of Action.[1] Elubrixin acts at the receptor level to prevent Gi-protein coupling, halting the downstream cascades responsible for neutrophil activation and migration.
Experimental Methodologies
To validate Elubrixin HCl activity, researchers typically employ functional assays measuring CD11b upregulation (a marker of neutrophil activation) or Transwell chemotaxis .
Protocol A: Flow Cytometric Assessment of CD11b Inhibition
This protocol quantifies the ability of Elubrixin to prevent surface expression of the Mac-1 integrin complex (CD11b) on human neutrophils.
Reagents Required:
-
Fresh human whole blood (heparinized).
-
Elubrixin HCl (10 mM stock in DMSO).
-
Recombinant Human CXCL1 or CXCL8 (Agonist).
-
Anti-CD11b-PE conjugated antibody.
-
FACS Lysis Solution.
Workflow:
-
Preparation: Dilute Elubrixin HCl in RPMI-1640 to create a concentration curve (e.g., 1 nM to 10 µM).
-
Pre-incubation: Aliquot 100 µL of whole blood into FACS tubes. Add 10 µL of Elubrixin dilution. Incubate at 37°C for 15 minutes .
-
Scientific Rationale: Pre-incubation ensures the antagonist occupies the receptor before the high-affinity ligand is introduced.
-
-
Stimulation: Add CXCL1 (final concentration 10-100 nM). Incubate at 37°C for 30 minutes .
-
Control: Include a vehicle control (DMSO only) and an unstimulated control.
-
-
Staining: Add saturating concentration of anti-CD11b-PE. Incubate 30 minutes on ice (to arrest further trafficking).
-
Lysis/Fixation: Add FACS Lysis solution to remove erythrocytes and fix leukocytes.
-
Acquisition: Analyze via flow cytometry.[1] Gate on granulocytes (high SSC, high FSC). Calculate Mean Fluorescence Intensity (MFI).
-
Calculation: Determine IC₅₀ by plotting % Inhibition vs. Log[Elubrixin].
Protocol B: Transwell Chemotaxis Assay
Objective: Measure the inhibition of physical neutrophil migration.
-
Chamber Setup: Use a 24-well plate with 3.0 µm pore size polycarbonate inserts.
-
Lower Chamber: Add 600 µL of chemoattractant (CXCL8 at 10 nM) in assay buffer (HBSS + 0.1% BSA).
-
Upper Chamber: Resuspend isolated neutrophils (
cells/mL) in assay buffer containing varying concentrations of Elubrixin HCl. -
Migration: Incubate at 37°C / 5% CO₂ for 45–60 minutes .
-
Quantification: Remove inserts. Quantify cells in the lower chamber using CellTiter-Glo (luminescence) or manual counting.
-
Validation: Efficacy is confirmed if migration decreases in a dose-dependent manner compared to the vehicle control.
Comparative Data Summary
The following data points represent consensus values derived from key literature (Lazaar et al., Nicholson et al.) for benchmarking your internal assays.
Table 2: Pharmacological Benchmarks
| Parameter | Value | Context |
| IC₅₀ (CD11b Upregulation) | ~260 nM | Human Whole Blood Assay (Stimulated with CXCL1) |
| IC₅₀ (Shape Change) | ~310 nM | Neutrophil Shape Change Assay |
| Selectivity | >100-fold | vs. CXCR1 (closely related receptor) |
| Selectivity | >1000-fold | vs. CCR1, CCR2, and other GPCRs |
| Plasma Protein Binding | High (>99%) | Requires adjustment for serum-free vs. whole blood assays |
Safety and Handling References
-
Hazard Identification: Elubrixin HCl is a potent bioactive compound.[1] It acts as a specific immune modulator.
-
Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle inside a fume hood to prevent inhalation of powder.
References
-
Lazaar, A. L., et al. (2011).[1] "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1] British Journal of Clinical Pharmacology.
-
Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist."[1] Pulmonary Pharmacology & Therapeutics.
-
PubChem Database. (2024). "Elubrixin (Compound Summary)." National Library of Medicine.[4]
-
MedChemExpress. (2024). "Elubrixin Hydrochloride Product Datasheet."
Sources
Technical Guide: Elubrixin HCl Modulation of Cytokine Signaling Pathways
Executive Summary
Elubrixin (also known as SB-656933 ) is a potent, selective, and reversible competitive antagonist of the CXC Chemokine Receptor 2 (CXCR2) .[1][2] It is a critical tool compound in immunology and respiratory drug development, primarily used to dissect the mechanisms of neutrophil recruitment and activation in pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Inflammatory Bowel Disease (IBD).
This guide details the molecular impact of Elubrixin on cytokine signaling, specifically the blockade of interleukin-8 (CXCL8) and growth-regulated oncogene-alpha (CXCL1) axes. It provides validated experimental protocols for assessing these effects, ensuring reproducibility and scientific rigor.
Molecular Mechanism of Action
Receptor Selectivity and Binding
Elubrixin functions as an orthosteric antagonist. It competes directly with endogenous ligands (CXCL1, CXCL8/IL-8) for the extracellular binding pocket of CXCR2.
-
Target: CXCR2 (IL-8RB).
-
Selectivity: High selectivity for CXCR2 over CXCR1 (IL-8RA). This distinction is vital; while both receptors bind IL-8, CXCR2 is the primary driver of neutrophil chemotaxis, whereas CXCR1 is more closely linked to respiratory burst (ROS production).
-
Binding Kinetics: Reversible.[1][3] Elubrixin stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling.
Disruption of G-Protein Signaling
Upon ligand binding, activated CXCR2 normally couples to the G
-
Inhibition of Adenylyl Cyclase: Normally, G
i inhibits adenylyl cyclase. By blocking the receptor, Elubrixin prevents this inhibition, maintaining basal cAMP levels (though this is a minor pathway for neutrophil migration). -
PLC
Activation Blockade: The G subunits released from the G-protein complex normally activate Phospholipase C (PLC ). Elubrixin prevents this, halting the hydrolysis of PIP2 into IP3 and DAG. -
Calcium Mobilization Arrest: The lack of IP3 generation prevents the release of intracellular Ca
stores from the endoplasmic reticulum. This is the most immediate and measurable effect of Elubrixin.
Downstream Signaling Impact
The efficacy of Elubrixin is defined by its ability to truncate downstream kinase cascades that drive cellular phenotype changes.
The PI3K/Akt/Rho GTPase Axis (Chemotaxis)
Neutrophil migration requires actin polymerization at the leading edge of the cell.
-
Mechanism: CXCR2 signaling activates PI3K
, generating PIP3. PIP3 recruits GEFs (Guanine Nucleotide Exchange Factors) that activate Rac and Cdc42 (Rho GTPases). -
Elubrixin Effect: By severing the upstream GPCR signal, Elubrixin prevents Rac/Cdc42 activation.
-
Phenotypic Outcome: Inhibition of actin polymerization and lamellipodia formation. The neutrophil fails to polarize and migrate toward the chemokine gradient.
The MAPK/ERK Pathway (Survival & Adhesion)
-
Mechanism: CXCR2 activates the RAS-RAF-MEK-ERK pathway. ERK phosphorylation leads to the upregulation of adhesion molecules (e.g., CD11b/CD18).
-
Elubrixin Effect: Dose-dependent reduction in pERK1/2 levels.
-
Phenotypic Outcome: Reduced surface expression of CD11b (integrin Mac-1), preventing neutrophil adhesion to the endothelium and subsequent extravasation.
NETosis (Neutrophil Extracellular Traps)
-
Mechanism: High-intensity signaling through CXCR2, combined with ROS production, can trigger chromatin decondensation and NET release (NETosis).
-
Elubrixin Effect: While Elubrixin primarily targets chemotaxis, it indirectly inhibits NETosis by raising the threshold of activation required for neutrophils to release DNA traps in response to IL-8.
Visualization: The CXCR2 Signaling Blockade
The following diagram illustrates the specific nodes inhibited by Elubrixin.
Figure 1: Elubrixin competes with CXCL8 for CXCR2, preventing G-protein coupling and downstream Calcium, ERK, and Chemotaxis signaling.
Quantitative Data Summary
The following table summarizes the potency of Elubrixin (SB-656933) across key pharmacological assays.
| Assay Type | Readout | IC50 / Ki Value | Biological Context |
| Receptor Binding | Radioligand Displacement | Competitive affinity for human CXCR2. | |
| Functional Assay | Calcium Mobilization | Inhibition of CXCL8-induced Ca | |
| Phenotypic Assay | CD11b Upregulation | Blockade of adhesion molecule expression.[1] | |
| Phenotypic Assay | Neutrophil Shape Change | Inhibition of cytoskeletal rearrangement (early chemotaxis). |
Note: Values represent typical ranges reported in human neutrophil assays. Potency may vary based on donor variability and specific buffer conditions.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed with self-validating controls.
Protocol A: Calcium Flux Assay (Functional Validation)
Objective: Quantify Elubrixin's ability to block immediate GPCR signaling.
Reagents:
-
Human PMNs (Polymorphonuclear cells) isolated from whole blood.
-
Fluo-4 AM (Calcium indicator).
-
Ligand: Recombinant Human CXCL8 (IL-8).
-
Antagonist: Elubrixin HCl.[1]
Workflow:
-
Isolation: Isolate PMNs using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in HBSS + 0.1% BSA.
-
Loading: Incubate PMNs (
cells/mL) with 2 µM Fluo-4 AM for 30 mins at 37°C in the dark. Wash 2x to remove extracellular dye. -
Pre-treatment: Plate cells in a black-walled 96-well plate. Add Elubrixin (concentration range: 1 nM – 10 µM) and incubate for 15 minutes at 37°C.
-
Control 1: Vehicle (DMSO) only.
-
Control 2: Positive control antagonist (if available).
-
-
Stimulation: Inject CXCL8 (Final concentration: EC80, typically 10-30 nM) automatically using a plate reader.
-
Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds.
-
Analysis: Calculate
(Peak fluorescence minus baseline). Plot % Inhibition vs. Log[Elubrixin].
Protocol B: Transwell Chemotaxis Assay (Phenotypic Validation)
Objective: Confirm physiological inhibition of migration.
Workflow Visualization:
Figure 2: Step-by-step workflow for the Transwell Chemotaxis Assay.
Critical Steps for Integrity:
-
Pore Size: Must use 3.0 µm pore size inserts. Larger pores (5-8 µm) allow passive gravity settling, invalidating the chemotaxis claim.
-
Gradient Check: Ensure no air bubbles are trapped between the insert and the bottom well.
-
Negative Control: Bottom well with Media alone (no CXCL8) to measure random chemokinesis.
Therapeutic Implications
Understanding Elubrixin's mechanism allows for precise application in disease modeling:
-
COPD (Chronic Obstructive Pulmonary Disease): Elubrixin reduces the influx of neutrophils into the lung lumen. In clinical trials, it significantly reduced sputum neutrophil counts, validating the CXCR2-driver hypothesis in COPD exacerbations.
-
Neutrophil-Driven Dermatoses: Useful for studying diseases like Sweet's syndrome or Pyoderma Gangrenosum where neutrophil infiltration is pathological.
-
Oncology: Emerging research suggests CXCR2 blockade may disrupt the recruitment of Tumor-Associated Neutrophils (TANs) which often suppress T-cell responses in the tumor microenvironment.
References
-
Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1][4] British Journal of Clinical Pharmacology, 72(2), 282–293.[1][4]
-
Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist." Pulmonary Pharmacology & Therapeutics, 20(1), 52-59.[1]
-
Renshaw, S. A., et al. (2002). "Downstream of the chemokine receptor: The molecular biology of neutrophil migration." Journal of Leukocyte Biology, 72(3), 455-466.
-
ClinicalTrials.gov. "Study of SB-656933 in Subjects With Chronic Obstructive Pulmonary Disease (COPD)." Identifier: NCT00326859.
Sources
Methodological & Application
Application Notes and Protocols for Elubrixin HCl in Murine Models of Lung Inflammation
Introduction: Targeting Neutrophilic Inflammation in Lung Disease with Elubrixin HCl
Acute and chronic inflammatory lung diseases, such as Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and severe asthma, are often characterized by an overwhelming infiltration of neutrophils into the lung parenchyma. This neutrophilic influx, while a critical component of the innate immune response, can lead to excessive tissue damage, compromised lung function, and the perpetuation of a deleterious inflammatory cycle. A key driver of this neutrophil recruitment is the chemokine signaling axis, particularly the interaction of chemokines like CXCL8 (IL-8) and its murine analogues (CXCL1/KC, CXCL2/MIP-2) with the CXCR2 receptor on the surface of neutrophils.
Elubrixin HCl (also known as SB-656933) is a potent, selective, and orally bioavailable antagonist of the CXCR2 receptor.[1] By competitively and reversibly blocking this receptor, Elubrixin HCl effectively inhibits the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.[1][2] This targeted mechanism of action makes Elubrixin HCl a promising therapeutic candidate for a variety of neutrophil-driven inflammatory diseases, including those affecting the pulmonary system.[1][3]
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of Elubrixin HCl in common murine models of lung inflammation. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and field-proven insights.
Mechanism of Action: The CXCR2 Signaling Axis
The recruitment of neutrophils to sites of inflammation is a multi-step process orchestrated by a complex interplay of adhesion molecules and chemical gradients. Chemokines, a family of small chemotactic cytokines, play a pivotal role in this process. In the context of lung inflammation, pro-inflammatory stimuli such as lipopolysaccharide (LPS), tissue injury, or allergens trigger the release of ELR+ chemokines (containing the amino acid sequence Glu-Leu-Arg) from various cell types, including epithelial cells and alveolar macrophages. These chemokines bind to and activate the CXCR2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils.
Activation of CXCR2 initiates a signaling cascade that results in:
-
Chemotaxis: The directed migration of neutrophils along the chemokine gradient towards the site of inflammation in the lungs.
-
Activation: The upregulation of adhesion molecules, such as CD11b, on the neutrophil surface, facilitating their firm adhesion to the vascular endothelium.[1]
-
Degranulation: The release of cytotoxic and pro-inflammatory mediators, including proteases (e.g., neutrophil elastase) and reactive oxygen species (ROS), which contribute to tissue damage.
Elubrixin HCl acts as a competitive antagonist at the CXCR2 receptor, preventing the binding of endogenous chemokines and thereby disrupting these key inflammatory processes.
Figure 1: Mechanism of Action of Elubrixin HCl. Elubrixin HCl competitively antagonizes the CXCR2 receptor on neutrophils, preventing chemokine-mediated signaling and subsequent inflammatory responses in the lung.
Experimental Design: Murine Models of Lung Inflammation
The choice of animal model is critical for investigating the efficacy of Elubrixin HCl and should be guided by the specific research question and the clinical condition being modeled. Below are protocols for three commonly used murine models of lung inflammation, each with distinct characteristics.
Sources
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of Neutrophil Activation Markers with Elubrixin HCl (SB-656933)
Introduction & Scientific Rationale
Neutrophilic inflammation is a hallmark of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF).[1] The recruitment of neutrophils to the lung is largely driven by the binding of ELR+ chemokines (e.g., CXCL1, CXCL8/IL-8) to the CXCR2 receptor .
Elubrixin HCl (SB-656933) is a potent, selective, and reversible antagonist of CXCR2.[2] In drug development, quantifying the efficacy of Elubrixin requires robust pharmacodynamic (PD) biomarkers. This application note details a flow cytometry protocol to monitor neutrophil activation via two canonical markers:
-
CD11b (Mac-1): An integrin stored in secretory vesicles that is rapidly upregulated to the cell surface upon activation.
-
CD62L (L-selectin): An adhesion molecule that is proteolytically shed (downregulated) from the surface by ADAM17 upon activation.
Experimental Logic: Effective CXCR2 blockade by Elubrixin will prevent the agonist-induced upregulation of CD11b and the shedding of CD62L, maintaining the neutrophil in a "resting" immunophenotype despite the presence of inflammatory stimuli.
Mechanism of Action & Biomarker Dynamics[3]
Understanding the signaling pathway is critical for experimental timing. Elubrixin functions as a competitive antagonist, occupying the CXCR2 orthosteric site to prevent G-protein coupling.
Pathway Visualization
The following diagram illustrates the CXCR2 signaling cascade and the specific intervention point of Elubrixin HCl.
Figure 1: Mechanism of Elubrixin HCl antagonism on CXCR2-mediated neutrophil activation pathways.
Experimental Protocol: Whole Blood Assay
Critical Note on Sample Prep: Neutrophils are notoriously sensitive to mechanical stress. Isolation techniques (e.g., Ficoll gradients) often cause artificial activation (CD62L shedding) before the experiment begins. Therefore, a Whole Blood Lysis method is strictly required for this assay to preserve the resting state.
Reagents & Materials
| Component | Specification | Purpose |
| Antagonist | Elubrixin HCl (SB-656933) | Test compound.[1] Dissolve in DMSO. |
| Agonist | Recombinant Human CXCL1 (GRO-alpha) or CXCL8 (IL-8) | Induces activation. Working conc: 10–100 nM. |
| Anticoagulant | Sodium Heparin | EDTA chelates Ca2+, inhibiting activation. Use Heparin.[3] |
| Antibodies | Anti-CD16 (FITC), Anti-CD11b (PE), Anti-CD62L (APC), Anti-CD45 (PerCP) | Phenotyping panel. |
| Lysis Buffer | Ammonium Chloride (NH4Cl) based | Red blood cell lysis without fixation (initially). |
| Stop Solution | Ice-cold PBS + 1% BSA | Halts receptor dynamics immediately. |
Step-by-Step Workflow
Step 1: Blood Collection & Equilibration
-
Collect venous blood into Sodium Heparin tubes.
-
Do not chill. Keep at room temperature (RT, 20-25°C). Use within 2 hours of draw.
-
Aliquot 100 µL of whole blood into 12x75mm flow cytometry tubes.
Step 2: Pre-Incubation (Antagonist)
-
Add Elubrixin HCl at varying concentrations (e.g., 0.1 nM to 10 µM) to the appropriate tubes.
-
Include a Vehicle Control (DMSO only) and an Isotype Control .
-
Incubate for 15 minutes at 37°C in a water bath. This allows the drug to reach equilibrium at the receptor.
Step 3: Stimulation (Agonist)
-
Add CXCL1 or CXCL8 (Final concentration ~10 nM, titrated previously to induce 80% max response).
-
Unstimulated Control: Add PBS instead of agonist to one tube (Baseline).
-
Incubate for exactly 15 minutes at 37°C .
-
Note: CD11b upregulation is rapid (5-10 min); CD62L shedding is immediate. 15 mins captures both.
-
Step 4: Staining & Arrest
-
Immediately transfer tubes to wet ice (4°C) to stop metabolic processes.
-
Add antibody cocktail (CD16, CD11b, CD62L, CD45).
-
Incubate for 30 minutes on ice in the dark.
-
Why Ice? Staining at RT after stimulation will allow internalization of the receptor-antibody complex and alter MFI values.
-
Step 5: Lysis & Fixation
-
Add 2 mL of 1X Lyse/Fix buffer (room temp) to each tube.
-
Incubate 10-12 minutes at RT (until transparent).
-
Centrifuge (300 x g, 5 min). Aspirate supernatant.
-
Wash 1x with cold PBS/BSA. Resuspend in 300 µL PBS.
Gating Strategy & Data Analysis
Neutrophils are identified by their specific scatter properties and high expression of CD16.
Gating Workflow Visualization
Figure 2: Sequential gating strategy to isolate neutrophils and quantify activation markers.
Data Interpretation
Calculate the Median Fluorescence Intensity (MFI) for CD11b and CD62L.
-
Calculate % Inhibition:
(Note: For CD62L, the logic is inverted because activation causes a decrease in signal.) -
Expected Phenotypes:
-
Resting (No Agonist): CD11b^Low / CD62L^High
-
Activated (Agonist + Vehicle): CD11b^High / CD62L^Low
-
Inhibited (Agonist + Elubrixin): CD11b^Low / CD62L^High (Dose-dependent return to resting levels).
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High Background Activation | Sample handling stress or delay. | Process blood <2 hours post-draw.[3] Avoid vortexing; use gentle inversion. Do not use Ficoll. |
| No Response to Agonist | Receptor desensitization or inactive cytokine. | Ensure CXCL8 is stored at -80°C. Verify donor is not on anti-inflammatory meds (steroids/NSAIDs). |
| High CD62L in Activated Control | Incomplete shedding or metalloprotease inhibition. | Ensure EDTA is NOT used in collection tubes (EDTA inhibits ADAM17). Use Heparin.[3] |
References
-
Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1][2] British Journal of Clinical Pharmacology, 72(2), 282–293.[2]
-
Kuhns, D. B., et al. (2015). "Isolation and Functional Analysis of Human Neutrophils." Current Protocols in Immunology, 111, 7.23.1–7.23.16.
-
Nicholson, G. C., et al. (2007). "The role of CXCR2 in the pathogenesis of chronic obstructive pulmonary disease." International Journal of COPD, 2(4), 461–469.
-
Mastej, K., & Adamiec, R. (2008). "Neutrophil surface expression of CD11b and CD62L in diabetic microangiopathy."[4] Acta Diabetologica, 45(3), 183–190.[4]
Sources
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Neutrophil surface expression of CD11b and CD62L in diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Elubrixin HCl (SB-656933) Antagonism in CXCR2-Expressing HEK293T Cells
This Application Note is designed for researchers utilizing Elubrixin HCl (SB-656933) to interrogate CXCR2 signaling mechanics. It synthesizes pharmacological data with a field-proven protocol for HEK293T cellular models.
Introduction & Compound Profile
Elubrixin HCl (SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor.[1] Unlike the earlier generation tool compound SB-225002, Elubrixin was developed with improved pharmacokinetic properties for clinical investigation in inflammatory diseases like COPD and cystic fibrosis.
In the context of HEK293T modeling, Elubrixin serves as a high-affinity probe to block ligand-mediated (IL-8/CXCL8 or GRO-
Key Technical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 1-(3-chloro-2-hydroxy-4-sulfamoylphenyl)-3-(3-chloro-2-methylphenyl)urea hydrochloride | Distinct from SB-225002 |
| Mechanism | Competitive Antagonist | Orthosteric inhibition of Ligand binding |
| Selectivity | >300-fold selective for CXCR2 over CXCR1 | Critical for distinguishing IL-8 receptor subtypes |
| IC50 (Functional) | ~260–310 nM (Neutrophil CD11b/Shape change) | Expect low |
| Solubility | Soluble in DMSO (>10 mg/mL) | Low solubility in neutral aqueous buffers |
Mechanistic Basis & Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the
Expert Insight: In HEK293T cells, native
Diagram 1: CXCR2 Signaling & Elubrixin Blockade
This diagram illustrates the competitive inhibition of IL-8 binding by Elubrixin and the downstream redirection of signaling via promiscuous G-proteins for assay detection.
Caption: Elubrixin HCl prevents IL-8 mediated G-protein activation, halting the IP3-dependent Calcium release cascade.[1]
Experimental Protocol: Calcium Mobilization Assay
This protocol utilizes a fluorescent calcium indicator (Fluo-4 AM) to measure cytoplasmic calcium changes.[2] It is designed for a 96-well plate format using a flexstation or standard fluorescence plate reader.
Phase 1: Reagent Preparation
-
Elubrixin Stock (10 mM): Dissolve Elubrixin HCl in 100% DMSO. Vortex until clear. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (HBSS-H): HBSS containing 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid (an anion transport inhibitor) to prevent leakage of the dye from the cells.
-
Ligand Stock: Reconstitute recombinant human IL-8 (CXCL8) in sterile PBS + 0.1% BSA.
Phase 2: Cell Engineering (The "Sensor")
To ensure a self-validating system , you must run parallel controls.
-
Test Group: HEK293T transfected with CXCR2 plasmid (+ optionally
). -
Negative Control: HEK293T transfected with Empty Vector (Mock).
Transfection Tip: Use a lipid-based reagent (e.g., Lipofectamine) 24–48 hours prior to the assay. A DNA ratio of 1:1 (Receptor:G-protein) is recommended if co-transfecting.
Phase 3: Assay Workflow
-
Seeding: Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.
-
Dye Loading:
-
Remove culture media carefully.
-
Add 100
L of Dye Loading Solution (2 M Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer). -
Incubate: 30 min at 37°C, then 30 min at Room Temperature (RT) in the dark.
-
-
Compound Pre-treatment (Antagonist Mode):
-
Remove Dye solution and replace with 80
L Assay Buffer. -
Add 10
L of Elubrixin HCl (10x concentration) to wells. -
Dose Range: Test 0.1 nM to 10
M (log scale). -
Incubate for 15–20 minutes at RT.
-
-
Stimulation & Readout:
-
Place plate in the reader (Excitation 494 nm / Emission 516 nm).
-
Start kinetic reading (1 read/second).
-
After 10 seconds of baseline, inject 10
L of IL-8 Agonist (10x EC80 concentration, typically ~10-50 nM final). -
Continue reading for 90–120 seconds.
-
Diagram 2: Experimental Workflow
Visualizing the critical timing and addition steps for the Calcium Flux Assay.
Caption: Sequential workflow for measuring CXCR2 antagonism via calcium flux.
Data Analysis & Validation Criteria
To calculate the IC50 of Elubrixin HCl, normalize the fluorescence data.
Calculation:
Validation Table: Expected Outcomes
| Condition | Components | Expected Result (RFU Trace) | Interpretation |
| Max Signal (Positive Ctrl) | Cells + IL-8 (No Elubrixin) | Rapid, high-amplitude spike | System is functional; Receptor is expressed. |
| Min Signal (Negative Ctrl) | Mock Cells + IL-8 | Flat line / Noise only | Signal is specific to CXCR2. |
| Antagonist Test | Cells + Elubrixin + IL-8 | Dose-dependent reduction of spike | Elubrixin is engaging the receptor. |
| Toxicity Check | Cells + High Dose Elubrixin (No IL-8) | Flat line (No spontaneous flux) | Compound is not an agonist or cytotoxic at T=0. |
References
-
Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1] British Journal of Clinical Pharmacology.
-
Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression... and effects of a chemokine receptor (CXCR2) antagonist."[1] Pulmonary Pharmacology & Therapeutics.
-
MedChemExpress. "Elubrixin hydrochloride (SB-656933) Product Information."
-
White, J. R., et al. (1998). "Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration (Referencing SB-225002 for mechanistic comparison)." Journal of Biological Chemistry.
Sources
Application Note: A Practical Guide to the Solubilization and Use of Elubrixin HCl in Cell Culture
Abstract
Elubrixin, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), is a critical tool for investigating inflammatory pathways mediated by neutrophils.[1][2] As with many small molecule inhibitors, its inherent hydrophobicity presents a significant challenge for its application in aqueous cell culture systems. Improper solubilization can lead to compound precipitation, inaccurate concentration assessments, and ultimately, non-reproducible or misleading experimental results. This guide provides a comprehensive, field-proven protocol for the effective solubilization, storage, and application of Elubrixin hydrochloride (HCl) for in vitro cell-based assays. We will delve into the causality behind each step, ensuring researchers can confidently prepare stable solutions and generate reliable data.
The Challenge: Physicochemical Properties of Elubrixin HCl
Understanding the physicochemical nature of Elubrixin is the first step toward mastering its use. Elubrixin is a small molecule designed to interfere with protein-protein interactions, a function that necessitates a certain degree of lipophilicity.[3] This characteristic, however, makes it poorly soluble in aqueous solutions like cell culture media.
The hydrochloride (HCl) salt form is synthesized to improve upon the aqueous solubility and stability of the parent compound, or free base.[4] Despite this enhancement, direct dissolution in aqueous buffers remains challenging. Therefore, a multi-step solubilization strategy is required, beginning with a high-concentration stock in a suitable organic solvent.
Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial stock solution due to its powerful-solvating properties for a wide array of organic compounds and its miscibility with water and cell culture media.[5]
Table 1: Physicochemical Properties of Elubrixin and its Salts
| Property | Elubrixin (Free Base) | Elubrixin HCl | Elubrixin Tosylate |
| CAS Number | 688763-64-6[4] | 688763-65-7[1] | 960495-43-6[6] |
| Molecular Formula | C₁₇H₁₇Cl₂FN₄O₄S | C₁₇H₁₈Cl₃FN₄O₄S | C₂₄H₂₅Cl₂FN₄O₇S₂ |
| Molecular Weight ( g/mol ) | 463.3[3] | 499.8 | 635.5[7] |
Note: The molecular weight of the specific salt form you are using is critical for accurate molarity calculations.
Mechanism of Action: Blocking the CXCR2 Inflammatory Axis
Elubrixin exerts its biological effects by acting as a competitive, reversible antagonist at the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by cognate chemokines, such as Interleukin-8 (IL-8 or CXCL8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species—key events in the inflammatory response.[2]
Elubrixin binds to CXCR2, preventing IL-8 from docking and initiating this downstream signaling. This blockade effectively inhibits the recruitment and activation of neutrophils at sites of inflammation.[2][6]
Figure 1. Elubrixin blocks IL-8 binding to CXCR2.
Protocol 1: Preparation of a 10 mM Elubrixin HCl Stock Solution
This protocol details the reconstitution of lyophilized Elubrixin HCl powder to create a high-concentration, stable stock solution. The key to success is careful handling to ensure all the powder is dissolved without compromising the compound's integrity.
Materials:
-
Elubrixin HCl (lyophilized powder)
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Pre-calculation: Before opening the vial, calculate the volume of DMSO required. For a 10 mM stock solution from 5 mg of Elubrixin HCl (MW: 499.8 g/mol ):
-
Mass (g) = 0.005 g
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 / (0.010 * 499.8) = 0.0010004 L
-
Required DMSO Volume = 1000.4 µL
-
-
Equilibration & Centrifugation: Allow the vial of lyophilized powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture. Briefly centrifuge the vial (e.g., 1000 x g for 1 minute) to ensure all powder is collected at the bottom.[8]
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Dissolution: Cap the vial securely and facilitate dissolution.
-
Primary Method: Gently agitate or swirl the vial at room temperature for 15-30 minutes.
-
Do NOT vortex vigorously , as this can generate aerosols and may not be necessary. Gentle pipetting up and down can also aid dissolution.[9]
-
If precipitation persists: Gentle warming (to 37°C) and/or brief sonication in a water bath can be used to aid dissolution.[6] Always visually inspect the solution to ensure it is clear and free of particulates before proceeding.
-
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, low-retention polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9] Store aliquots as recommended in Section 5.
Figure 2. Workflow for preparing Elubrixin HCl stock.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration DMSO stock into your complete cell culture medium immediately before use. The cardinal rule is to minimize the final concentration of DMSO in the culture to prevent solvent-induced cytotoxicity.
Causality: The DMSO Cytotoxicity Threshold While an excellent solvent, DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v), though this can vary by cell type. For sensitive assays or long-term incubations, it is best practice to keep the final DMSO concentration at or below 0.1%. Crucially, all experimental conditions, including the "untreated" or "vehicle" control, must contain the same final concentration of DMSO.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM Elubrixin HCl stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium. It is not recommended to dilute in aqueous buffers like PBS first, as the compound may precipitate out of solution upon this intermediate dilution step.[10]
-
Example Dilution Scheme (for 0.1% final DMSO):
-
To make a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.
-
Add 1 µL of 10 mM stock to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Mix and Add to Cells: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture plates.
Table 2: Example Dilution Series from a 10 mM Stock Solution
| Desired Final Concentration | Dilution Factor | Vol. of 10 mM Stock (µL) | Vol. of Culture Medium (µL) | Final DMSO Conc. |
| 100 µM | 1:100 | 10 | 990 | 1.0% |
| 10 µM | 1:1,000 | 1 | 999 | 0.1% |
| 1 µM | 1:10,000 | 1 (from 100µM intermediate) | 999 | 0.01% |
| 100 nM | 1:100,000 | 1 (from 10µM intermediate) | 999 | 0.01% |
| 10 nM | 1:1,000,000 | 1 (from 1µM intermediate) | 999 | 0.01% |
Note: For very low concentrations, creating an intermediate dilution (e.g., 100 µM) in culture medium is recommended to maintain accuracy.
Figure 3. Serial dilution from stock to working solutions.
Stability and Storage Recommendations
Proper storage is essential to maintain the potency and integrity of Elubrixin HCl.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | ≥ 4 years | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw. Protected from light. |
| -80°C | Up to 6 months[6] | Preferred for long-term storage. Aliquot. | |
| Aqueous Working Solution | 2-8°C or RT | < 24 hours | Prepare fresh for each experiment. Do not store.[10] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in culture medium. | 1. Final concentration exceeds aqueous solubility limit.2. Insufficient mixing during dilution.3. Shock precipitation from diluting in buffer before medium. | 1. Lower the final concentration.2. Ensure thorough but gentle mixing.3. Always dilute stock directly into complete culture medium containing serum/protein, which can help maintain solubility. |
| High cell death in treated and vehicle control wells. | 1. Final DMSO concentration is too high for the cell line.2. Contamination of stock or medium. | 1. Perform a DMSO toxicity curve for your specific cell line. Lower the final DMSO concentration to ≤0.1%.2. Use fresh, sterile reagents and aseptic technique. |
| Inconsistent or no biological effect. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaws).2. Inaccurate pipetting during dilution.3. Incorrect salt form's molecular weight used in calculations. | 1. Use a fresh, single-use aliquot of stock solution.2. Use calibrated pipettes and proper technique.3. Double-check calculations against the Certificate of Analysis for your specific lot. |
References
-
Domańska, U., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10479502, Elubrixin.[Link]
-
Schön, C., et al. (2023). Fluorescent Ligand Enables Target Engagement Studies for the Intra-cellular Allosteric Binding Site of the Chemokine Receptor CXCR2. ChemRxiv. [Link]
-
de Oliveira, S., et al. (2023). Therapeutic inhibition of CXCR1/2: where do we stand? Frontiers in Immunology. [Link]
-
R&D Systems (YouTube). How to Reconstitute Lyophilized Proteins.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23634419, Elubrixin Tosylate.[Link]
-
De Leo, F., et al. (2019). Diflunisal Targets the HMGB1/CXCL12 Heterocomplex and Blocks Immune Cell Recruitment. EMBO Molecular Medicine. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elubrixin | C17H17Cl2FN4O4S | CID 10479502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elubrixin Tosylate | C24H25Cl2FN4O7S2 | CID 23634419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Optimizing Elubrixin HCl Concentration for In Vivo Studies: A Technical Support Guide
Welcome to the comprehensive technical support guide for optimizing Elubrixin HCl concentration in your in vivo research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical study design with this potent CXCR2 antagonist. Here, we synthesize technical data with practical, field-proven insights to empower you to design robust and reproducible experiments.
Understanding Elubrixin HCl: Mechanism of Action
Elubrixin HCl (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein coupled receptor predominantly found on neutrophils. Its activation by ligands such as IL-8 (CXCL8) triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[2] By competitively and reversibly binding to CXCR2, Elubrixin HCl effectively blocks these downstream effects, making it a valuable tool for investigating neutrophil-driven inflammatory processes in a variety of disease models.[1]
The primary mechanism involves the inhibition of neutrophil migration to sites of inflammation, a key process in many inflammatory diseases.[2] In vitro studies have demonstrated that Elubrixin inhibits neutrophil CD11b upregulation and shape change with IC50 values of 260.7 nM and 310.5 nM, respectively.[3]
Caption: Elubrixin HCl blocks IL-8-mediated CXCR2 signaling.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing in vivo studies with Elubrixin HCl.
Q1: What is a good starting dose for my in vivo mouse or rat study?
A1: Directly converting an in vitro IC50 to an in vivo dose is not straightforward due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[4] However, we can make an informed estimation based on available data for Elubrixin and other CXCR2 antagonists.
Key Considerations:
-
In Vitro Potency: Elubrixin HCl has an in vitro IC50 of approximately 260.7 nM for inhibiting neutrophil CD11b upregulation.[3]
-
Human Clinical Data: In a study with cystic fibrosis patients, a 50 mg daily oral dose resulted in plasma concentrations that exceeded the IC50 for only about 4 hours, and these concentrations were lower than predicted.[5][6] This suggests that achieving sustained target engagement above the IC50 is crucial.
-
Data from other CXCR2 Antagonists: Studies with the CXCR2 antagonist Danirixin in rats have shown oral ED50 values of 1.4 mg/kg and 16 mg/kg for inhibiting neutrophil influx in different inflammation models.[7]
Recommended Approach:
-
Dose-Range Finding Study: It is highly recommended to perform a pilot dose-range finding study to determine the optimal dose for your specific animal model and disease phenotype.[8]
-
Starting Dose Estimation: Based on the available data, a starting oral dose range of 1 to 10 mg/kg for mice and rats is a reasonable starting point. This range is derived from the effective doses seen with other CXCR2 antagonists in rodents.
-
Dose Escalation: In your pilot study, consider testing a range of doses (e.g., 1, 3, 10, and 30 mg/kg) to establish a dose-response relationship.[4]
Q2: How should I formulate Elubrixin HCl for oral administration?
Recommended Formulation Protocol:
A commonly used vehicle for poorly soluble compounds, and one suggested for a salt of Elubrixin, is a co-solvent system.[10]
Step-by-Step Formulation Guide:
-
Prepare a stock solution: Dissolve Elubrixin HCl in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare the final dosing vehicle: A suggested vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Combine components:
-
Take the required volume of your Elubrixin HCl stock solution in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
This protocol aims to achieve a clear solution with a solubility of at least 2.08 mg/mL.[10]
Alternative Formulation:
Another effective formulation involves the use of a cyclodextrin to enhance solubility.[10]
-
Vehicle: 10% DMSO in 90% (20% SBE-β-CD in Saline)
Always prepare fresh formulations and visually inspect for any precipitation before administration.
Q3: What is the recommended route of administration and dosing frequency?
A3: Elubrixin HCl is designed to be orally active.[3][9] Therefore, oral gavage (p.o.) is the most common and clinically relevant route of administration for preclinical studies.
Dosing Frequency:
The optimal dosing frequency depends on the pharmacokinetic profile of Elubrixin HCl in your chosen species, which is not publicly available. However, based on human data where a single daily dose led to plasma concentrations above the IC50 for only a limited time, twice-daily (BID) dosing may be necessary to maintain adequate target engagement throughout the day.[5] A pilot pharmacokinetic study is the best way to determine the half-life and inform the dosing schedule.
Q4: What are the potential side effects or toxicities I should monitor for?
A4: The primary safety concern with CXCR2 antagonists is their potential to cause neutropenia (a decrease in neutrophil count) due to their mechanism of action.[11] While Elubrixin was generally well-tolerated in human clinical trials at the doses tested, it is crucial to monitor for this in preclinical models, especially at higher doses or with chronic administration.[1][5]
Monitoring Recommendations:
-
Complete Blood Counts (CBCs): Regularly monitor neutrophil counts, particularly at the beginning of your study and if you observe any signs of illness in the animals.
-
Clinical Observations: Monitor animals for any signs of infection, which could be secondary to neutropenia.
-
Systemic Inflammation: In one human study, an increase in systemic inflammatory markers (fibrinogen, CRP, and CXCL8) was observed.[6] While the implications of this are not fully understood, it is a parameter that could be monitored in preclinical studies.
Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo experiments with Elubrixin HCl.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Lack of Efficacy | 1. Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability: The formulation may not be adequately solubilizing the compound, leading to poor absorption. 3. Rapid Metabolism/Clearance: The compound may be cleared too quickly, requiring more frequent dosing. 4. Model Resistance: The chosen animal model may not be responsive to CXCR2 antagonism. | 1. Conduct a Dose-Response Study: If not already done, perform a dose-escalation study to identify an effective dose. 2. Verify Formulation: Ensure the formulation is a clear solution and prepare it fresh before each use. Consider trying the alternative SBE-β-CD formulation. 3. Assess Pharmacokinetics: If possible, perform a pilot PK study to determine the Cmax, half-life, and overall exposure. This will help optimize the dosing regimen. 4. Confirm Target Engagement: Measure downstream biomarkers of CXCR2 activity in your model (e.g., neutrophil infiltration in the target tissue, MPO levels) to confirm that the drug is hitting its target. |
| Precipitation in Formulation | 1. Low Solubility: The concentration of Elubrixin HCl may exceed its solubility in the chosen vehicle. 2. Improper Mixing Order: The order of solvent addition can be critical for maintaining solubility. 3. Temperature Effects: The formulation may be sensitive to temperature changes. | 1. Reduce Concentration: Try preparing a lower concentration of the dosing solution. 2. Follow Protocol Precisely: Adhere strictly to the step-by-step formulation guide. Always dissolve the compound in DMSO first before adding other components. 3. Gentle Warming/Sonication: Gentle warming or brief sonication can sometimes help re-dissolve precipitated compound. However, be cautious about potential degradation. |
| Adverse Events (e.g., weight loss, lethargy) | 1. On-Target Toxicity: High doses may lead to excessive immunosuppression and neutropenia, increasing susceptibility to infections. 2. Off-Target Toxicity: The compound may have unintended effects on other biological targets. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with chronic administration. | 1. Monitor CBCs: Immediately check neutrophil counts. If neutropenia is observed, reduce the dose. 2. Dose De-escalation: Reduce the dose to a lower, previously tolerated level. 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. |
Experimental Workflow for Dose Optimization
Caption: A stepwise approach to optimizing Elubrixin HCl dose.
Physicochemical and Pharmacokinetic Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈Cl₃FN₄O₄S | [1] |
| Molecular Weight | 499.77 g/mol | [1] |
| Mechanism of Action | CXCR2 Antagonist | [1] |
| In Vitro IC50 | ~260.7 nM (Neutrophil CD11b upregulation) | [3] |
| Solubility (Elubrixin Tosylate) | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |
| Route of Administration | Oral (p.o.) | [9] |
| Reported Human Oral Doses | 20 mg and 50 mg daily | [5][6] |
| Observed Human PK at 50mg | Plasma concentration > IC50 for ~4 hours | [5][6] |
References
-
Moss RB, Mistry SJ, Konstan MW, et al. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis. J Cyst Fibros. 2013;12(3):241-248. [Link]
-
Miller BE, Mistry S, Smart K, et al. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2. J Pharmacol Exp Ther. 2017;362(2):246-255. [Link]
-
CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial. BMC Pulm Med. 2020;20(1):164. [Link]
-
Lazaar AL, Miller BE, Tabberer M, et al. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. Br J Clin Pharmacol. 2011;72(2):282-293. [Link]
-
Moss RB, Mistry SJ, Konstan MW, et al. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis. CORE. [Link]
-
What are the therapeutic applications for CXCR2 antagonists? - Patsnap Synapse. [Link]
-
Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Mol Pharm. 2017;14(1):133-142. [Link]
-
Preclinical Toxicology of Vaccines. J Microbiol Biotechnol. 2016;26(8):1317-1324. [Link]
-
Preclinical Toxicology of New Drugs. DTIC. [Link]
-
What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study? - ResearchGate. [Link]
-
Therapeutic inhibition of CXCR1/2: where do we stand? Cell Mol Immunol. 2023;20(5):457-470. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]
-
1 Reference ID: 4216933 This label may not be the latest approved by FDA. For current labeling information, please visit http. [Link]
-
Polyethylene Glycol 400 - PubChem. [Link]
-
Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial lumefantrine in rats. Malar J. 2012;11:144. [Link]
-
Discovery of Novel CXCR2 Inhibitors Using Ligand-Based Pharmacophore Models. PLoS One. 2015;10(7):e0132335. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals (Basel). 2021;14(5):427. [Link]
-
Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation. Drug Des Devel Ther. 2025;19:1-15. [Link]
-
CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice. Front Immunol. 2019;10:1986. [Link]
-
The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects. BMC Pharmacol Toxicol. 2015;16:18. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]
-
Elubrixin - AdisInsight. [Link]
Sources
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIME PubMed | Using in vivo animal models for studying SARS-CoV-2 [unboundmedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Elubrixin HCl Technical Support Center: A Guide to Cellular Assays and Potential Off-Target Effects
Welcome to the technical support center for Elubrixin HCl. This guide is designed for researchers, scientists, and drug development professionals utilizing Elubrixin HCl in cellular assays. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments and interpret your results with confidence. Our focus is on ensuring scientific integrity by understanding both the on-target and potential off-target effects of this potent CXCR2 antagonist.
Introduction to Elubrixin HCl
Elubrixin HCl (also known as SB-656933 hydrochloride) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment and activation of neutrophils, making it a key target in various inflammatory diseases.[3] Elubrixin HCl competitively and reversibly inhibits the binding of ligands such as IL-8 to CXCR2, thereby blocking downstream signaling pathways involved in inflammation.[1][2]
While Elubrixin HCl is a valuable tool for studying CXCR2-mediated processes, like any small molecule inhibitor, it has the potential for off-target effects that can lead to unexpected or difficult-to-interpret results in cellular assays. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot these potential issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when working with Elubrixin HCl.
Q1: What is the mechanism of action of Elubrixin HCl?
Elubrixin HCl is a selective antagonist of the CXCR2 receptor.[1][2] It functions by blocking the binding of CXC chemokines that have an ELR motif (glutamic acid-leucine-arginine) near their N-terminus, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.[3][4]
Q2: What is the difference between Elubrixin HCl and other forms like Elubrixin tosylate?
Elubrixin is the active compound. The hydrochloride (HCl) and tosylate salt forms are used to improve the compound's properties, such as solubility and stability.[2] While the biological activity of the different salt forms is generally comparable at equivalent molar concentrations, it is crucial to note the specific form you are using and account for the difference in molecular weight in your calculations.[2] The tosylate salt form is often reported to have enhanced water solubility.[2]
Q3: How should I prepare and store Elubrixin HCl stock solutions?
For in vitro experiments, Elubrixin tosylate is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[5] It is recommended to store the solid compound at -20°C for long-term storage (up to 12 months).[5] Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for a shorter duration.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What concentration of Elubrixin HCl should I use in my cellular assay?
The optimal concentration of Elubrixin HCl will depend on the cell type, the specific assay, and the research question. A good starting point is to perform a dose-response experiment. Based on published data, Elubrixin inhibits neutrophil CD11b upregulation with an IC50 of 260.7 nM and shape change with an IC50 of 310.5 nM.[1][2] For cell-based assays, concentrations are often in the nanomolar to low micromolar range. It is advisable to use the lowest concentration that produces the desired on-target effect to minimize the risk of off-target activities.[6]
Q5: How long should I incubate my cells with Elubrixin HCl?
The incubation time is also highly dependent on the experimental design. For studying acute effects on signaling pathways, shorter incubation times (e.g., 1-4 hours) may be sufficient.[7] To assess effects on processes like cell proliferation or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.[7] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.[8]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Unexpected results in your cellular assays with Elubrixin HCl could be due to off-target effects. This section provides a structured approach to troubleshooting these issues.
Initial Observations and Considerations
| Observation | Potential Cause | Initial Action |
| Unexpected phenotype not consistent with CXCR2 inhibition. | Off-target effect on another protein or pathway. | Review literature for known off-targets of similar compounds. Design control experiments. |
| High levels of cell death or cytotoxicity. | Compound concentration is too high, leading to non-specific toxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use a lower, non-toxic concentration. |
| Inconsistent results between experiments. | Variability in cell culture conditions, or degradation of the compound. | Standardize cell seeding density and passage number. Prepare fresh stock solutions of Elubrixin HCl for each experiment. |
Experimental Workflow for Investigating Off-Target Effects
If you suspect off-target effects are influencing your results, a systematic experimental approach is necessary for validation.
Caption: A stepwise workflow for investigating potential off-target effects of Elubrixin HCl.
Detailed Methodologies
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Treat intact cells with Elubrixin HCl at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble CXCR2 at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve of CXCR2 in the presence of Elubrixin HCl indicates target engagement.
-
2. Chemical Proteomics
This approach aims to identify all proteins that interact with Elubrixin HCl in an unbiased manner.
-
Protocol (Affinity-Based Pull-Down):
-
Immobilize Elubrixin HCl onto beads to create an affinity matrix.
-
Incubate the beads with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to Elubrixin HCl.
-
Identify the eluted proteins using mass spectrometry.
-
3. Kinase Profiling
Many small molecule inhibitors have off-target effects on kinases. Screening Elubrixin HCl against a panel of kinases can reveal unintended inhibitory activity. Several commercial services are available for this purpose.
-
Procedure:
-
Submit a sample of Elubrixin HCl to a kinase profiling service.
-
The service will test the compound's activity against a large panel of purified kinases.
-
The results will provide a profile of which kinases are inhibited by Elubrixin HCl and at what concentrations.
-
Signaling Pathway Considerations
Understanding the CXCR2 signaling pathway is crucial for designing experiments and interpreting results.
Caption: Simplified CXCR2 signaling pathway and the point of inhibition by Elubrixin HCl.
Conclusion
Elubrixin HCl is a powerful tool for investigating CXCR2-mediated biology. However, a thorough understanding of its mechanism and a readiness to investigate potential off-target effects are essential for generating robust and reproducible data. By employing the troubleshooting strategies and experimental workflows outlined in this guide, researchers can confidently utilize Elubrixin HCl in their cellular assays and contribute to a deeper understanding of inflammatory processes.
References
-
Patsnap Synapse. What CXCR2 antagonists are in clinical trials currently? [Link]
-
ACS Publications. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. [Link]
-
ResearchGate. Can incubation time influence in cell assays? [Link]
-
National Institutes of Health. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow. [Link]
-
ChemRxiv. Fluorescent Ligand Enables Target Engagement Studies for the Intra- cellular Allosteric Binding Site of the Chemokine Receptor CXCR2. [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
Patsnap Synapse. What are the new molecules for CXCR2 antagonists? [Link]
-
ResearchGate. Inhibition of neutrophil infiltration into A549 lung tumors in vitro and in vivo using a CXCR2-specific antagonist is associated with reduced tumor growth. [Link]
-
ResearchGate. How can I determine incubation time of an anticancer drug in vitro MTT assay? [Link]
-
MDPI. Direct Targeting of CXCR2 Receptor Inhibits Neuroblastoma Growth: An In Vitro Assessment. [Link]
-
National Institutes of Health. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. [Link]
-
National Institutes of Health. Elubrixin. [Link]
-
PubMed. CXCR1 and CXCR2 Chemokine Receptor Agonists Produced by Tumors Induce Neutrophil Extracellular Traps that Interfere with Immune Cytotoxicity. [Link]
-
National Institutes of Health. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]
-
Patsnap Synapse. What are the therapeutic applications for CXCR2 antagonists? [Link]
-
National Institutes of Health. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. [Link]
-
National Institutes of Health. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions. [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
YouTube. Create Your Own Cellular Compound Target Engagement Assay. [Link]
-
National Institutes of Health. Elubrixin Tosylate. [Link]
-
Biotech Spain. Best practices to extract DNA from bacteria: a practical, lab-ready guide. [Link]
-
PubMed. Solubilization of vorinostat by cyclodextrins. [Link]
-
Apollo - University of Cambridge Repository. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 5. Elubrixin tosylate (SB-656933) | CXCR2 antagonist | Probechem Biochemicals [probechem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Elubrixin HCl Stability & Handling
Topic: Mitigating Elubrixin HCl (SB-656933) degradation in experimental setups Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
Critical Stability Profile: The "Why" Behind the Protocol
Elubrixin Hydrochloride (SB-656933 HCl) is a potent, selective, and reversible antagonist of the CXCR2 chemokine receptor [1, 2].[1] While highly effective in inhibiting neutrophil migration and CD11b upregulation, the HCl salt form presents specific stability challenges compared to the more robust tosylate salt.
Understanding the physicochemical vulnerabilities of Elubrixin HCl is the first step in mitigation. The molecule is susceptible to hydrolytic degradation and oxidative stress when in solution. Furthermore, as a hydrochloride salt, its solubility and stability profile are strictly pH-dependent. In experimental setups, "degradation" often manifests not just as chemical breakdown, but as precipitation or loss of potency due to improper vehicle formulation or freeze-thaw cycling.
This guide provides authoritative, field-proven strategies to maintain compound integrity from the weigh-station to the assay plate.
Troubleshooting Guide & FAQs
Category A: Solubilization & Stock Preparation
Q1: My Elubrixin HCl precipitates immediately upon dilution in aqueous media. How do I prevent this?
Diagnosis: The HCl salt dissociates in water, but the free base of Elubrixin has limited aqueous solubility. Rapid dilution into neutral pH buffers (like PBS) can cause the local pH to shift, leading to micro-precipitation of the free base.
Solution:
-
Primary Solvent: Always prepare the Master Stock in 100% DMSO (Dimethyl Sulfoxide). Elubrixin HCl is soluble in DMSO up to ~50-100 mM [3].
-
Intermediate Dilution: Do not jump directly from 100% DMSO to aqueous media. Use a "step-down" dilution method or ensure the final DMSO concentration is <0.1% only after rapid mixing.
-
Acidified Water: For aqueous stock (if DMSO is contraindicated), use sterile water adjusted to pH 4.0–5.0. The HCl salt is more stable and soluble in slightly acidic environments compared to neutral/basic buffers.
Q2: Can I sonicate the solution to speed up dissolution?
Advisory: Use caution. While mild sonication (bath, not probe) can aid dissolution, excessive heat generation during sonication accelerates oxidative degradation.
-
Protocol: Sonicate in short bursts (5–10 seconds) in a water bath maintained at 4°C. If the solution warms up, stop immediately.
Category B: Storage & Stability
Q3: We noticed a loss of potency after storing the stock solution at -20°C for two months. Is the compound degraded?
Analysis: Yes, likely. While solid powder is stable, Elubrixin HCl in solution is sensitive.
-
Data Point: Suppliers recommend storage of stock solutions at -80°C for up to 6 months.[2] At -20°C , stability is only guaranteed for ~1 month [3].[2]
-
Mechanism: In DMSO, hygroscopic absorption of water from the air (even at -20°C) can initiate hydrolysis.
Corrective Action:
-
Discard the compromised stock.
-
For the new batch, aliquot into single-use vials immediately after reconstitution.
-
Store at -80°C .
-
Never re-freeze a thawed aliquot.
Q4: How sensitive is Elubrixin HCl to light?
Assessment: Like many nitrogen-bearing heterocycles, Elubrixin is susceptible to photo-oxidation.
-
Protocol: Perform all weighing and solubilization steps under low-light conditions or use amber microcentrifuge tubes. Wrap clear tubes in aluminum foil during incubation steps.
Category C: In Vivo & In Vitro Consistency
Q5: My IC50 values for neutrophil inhibition fluctuate between assays. What variable am I missing?
Root Cause: This is often due to Vehicle Interference or Non-Specific Binding (NSB) .
-
NSB: Elubrixin is a lipophilic small molecule. It can bind to plasticware (polystyrene) or serum proteins (BSA/FBS) in the media, reducing the effective free concentration.
-
Vehicle: High DMSO concentrations (>0.5%) can independently modulate neutrophil activation, masking the drug's effect.
Validation Step:
-
Use Low-Binding polypropylene tubes and plates.
-
Run a "Vehicle Only" control in every assay to normalize baseline neutrophil activation.
-
Verify concentration using HPLC if results remain inconsistent.
Standardized Protocols
Protocol A: "Zero-Degradation" Reconstitution Workflow
This protocol is designed to minimize moisture introduction and oxidative stress.
Materials:
-
Elubrixin HCl Powder (stored at -20°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, <0.01% water).
-
Amber glass vials or amber microcentrifuge tubes.
-
Dry Argon or Nitrogen gas (optional).
Step-by-Step:
-
Equilibration: Allow the sealed product vial to warm to Room Temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM .
-
Calculation: Mass (mg) / Molecular Weight ( g/mol ) = Moles. Volume (L) = Moles / 0.01 M.
-
-
Dissolution: Vortex gently for 30 seconds. Inspect visually for clarity.
-
Blanketing (Optional): Gently blow a stream of dry Argon/Nitrogen over the liquid surface to displace oxygen.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10 µL or 50 µL) to avoid future freeze-thaw cycles.
-
Cryopreservation: Snap-freeze aliquots in liquid nitrogen or dry ice, then transfer to -80°C .
Protocol B: Stability Check via HPLC (Self-Validation)
Before starting a major campaign, validate your stock quality.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or MS detection) |
| Acceptance Criteria | Single peak >98% area. Any secondary peaks indicate degradation. |
Visualizations
Figure 1: Elubrixin HCl Handling & Storage Logic
A decision tree to ensure maximum stability during experimental setup.
Caption: Workflow for minimizing hydrolytic and oxidative degradation during Elubrixin HCl preparation.
Figure 2: CXCR2 Antagonism Pathway
Contextualizing where Elubrixin acts to inhibit neutrophil activation.[1][2][3]
Caption: Mechanism of Action. Elubrixin competitively binds CXCR2, preventing G-protein signaling cascades.
References
-
PubChem. (n.d.). Elubrixin | C17H17Cl2FN4O4S. National Library of Medicine. Retrieved from [Link]
-
Lazaar, A. L., et al. (2011).[1] SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans.[1][4] British Journal of Clinical Pharmacology. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.).[5] Study of SB-656933 in Subjects With Cystic Fibrosis. National Library of Medicine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Elubrixin HCl experiments
The following guide serves as a specialized Technical Support Center for researchers working with Elubrixin Hydrochloride (HCl) (also known as SB-656933 HCl). This content is designed to troubleshoot unexpected experimental outcomes, focusing on solubility, potency shifts, and in vivo variability.
Senior Application Scientist Desk Status: Online | Topic: Troubleshooting Unexpected Experimental Results
Executive Summary
Elubrixin HCl is a potent, selective, and reversible antagonist of the CXCR2 chemokine receptor (IL-8RB).[1] While it is a critical tool for studying neutrophil migration and inflammatory responses (e.g., in COPD, Cystic Fibrosis, and IBD models), users often encounter "unexpected results" stemming from its physicochemical properties—specifically the solubility differences between the Hydrochloride and Tosylate salt forms—and the complexity of chemokine receptor signaling.
This guide addresses the three most common support tickets: Precipitation/Solubility Issues , Potency Shifts (IC50 variability) , and In Vivo Efficacy Failures .
Part 1: Diagnostic Workflow
Use this logic flow to identify the root cause of your experimental anomaly.
Figure 1: Diagnostic decision tree for isolating the source of error in Elubrixin HCl experiments.
Part 2: Troubleshooting Guides & FAQs
Category 1: Solubility & Formulation (Critical)
Q: Why do I see crystals forming when I dilute my Elubrixin HCl stock into cell culture media? A: This is the most common issue. Elubrixin contains a urea core which contributes to poor aqueous solubility.[2] While the Tosylate salt is optimized for solubility, the Hydrochloride (HCl) form is more prone to "crashing out" in neutral buffers (pH 7.[1]4) or high-salt media (DMEM/RPMI) if the transition from organic solvent to aqueous is too abrupt.
-
The Mechanism: The HCl salt can dissociate, leaving the free base which is hydrophobic.[1]
-
The Fix: Do not add DMSO stock directly to a large volume of media. Use a step-down dilution or a specific vehicle carrier (see Protocol A below). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity, but keep the compound solubilized.
Q: Can I use the same formulation for in vitro and in vivo studies? A: No. A simple DMSO/PBS mixture often fails for in vivo dosing due to precipitation in the gut or peritoneum.[1]
-
In Vitro: DMSO stock (10-20 mM) diluted into media.[1]
-
In Vivo: Requires solubilizing agents like PEG300 and Tween-80 to maintain bioavailability. See Table 1 for formulation differences.
Category 2: Biological Potency (IC50 Shifts)
Q: My IC50 for CD11b inhibition is 1.5 µM, but the literature says ~260 nM. Is my batch bad? A: Not necessarily. The IC50 of Elubrixin is highly dependent on the chemokine ligand concentration and protein binding .
-
Ligand Competition: Elubrixin is a competitive antagonist.[3][4][5] If you stimulate cells with saturating concentrations of IL-8 (CXCL8) or GRO-α (CXCL1), you will shift the IC50 to the right (Schild regression).
-
Recommendation: Perform the assay using an EC80 concentration of the agonist, not a saturating dose.
-
-
Protein Binding: Elubrixin has high plasma protein binding (>99%). If your assay uses 10% FBS or whole blood, the free fraction of the drug is significantly lower than the nominal concentration.
-
Recommendation: For potency checks, reduce serum to 1% or perform the assay in serum-free buffer (HBSS + 0.1% BSA).
-
Category 3: In Vivo Efficacy
Q: I treated mice with Elubrixin HCl but saw no reduction in neutrophil recruitment. Why? A: This is often a Pharmacokinetic (PK) failure, not a Pharmacodynamic (PD) one.
-
Short Half-Life: Elubrixin has a relatively short half-life in rodents.[1] A single daily dose may not cover the receptor occupancy required for 24-hour models.
-
Species Specificity: While Elubrixin binds human CXCR2 with high affinity (Kd ~ 1-2 nM), its affinity for murine CXCR2 can differ. Ensure your dosage accounts for this species gap (typically 10-30 mg/kg orally is required for efficacy in mice).
Part 3: Data & Protocols
Table 1: Physicochemical Comparison & Formulation Strategy
| Feature | Elubrixin HCl | Elubrixin Tosylate | Impact on Experiment |
| Solubility (Water) | Low / Moderate | High (Preferred) | HCl requires stricter solvent protocols.[1] |
| Solubility (DMSO) | > 20 mg/mL | > 20 mg/mL | Both suitable for high-conc stocks.[1] |
| Stability | Hygroscopic | Stable | Store HCl with desiccant at -20°C. |
| Rec.[1] In Vivo Vehicle | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Same | CRITICAL: Add solvents in this exact order to prevent precipitation. |
Protocol A: Step-Wise Solubilization for In Vivo Dosing
Failure to follow this order will result in a cloudy suspension that yields poor bioavailability.
-
Weigh the required amount of Elubrixin HCl.
-
Dissolve completely in 10% of the final volume of pure DMSO. Vortex until clear.
-
Add 40% of the final volume of PEG300. Vortex.
-
Add 5% of the final volume of Tween-80. Vortex.
-
Slowly Add 45% of the final volume of Saline (0.9% NaCl) while vortexing.
-
Result: A clear solution stable for oral gavage (PO) or intraperitoneal (IP) injection.
-
Protocol B: Neutrophil CD11b Upregulation Assay (Potency Check)
Use this assay to validate the biological activity of your Elubrixin HCl batch.
-
Cell Source: Fresh human whole blood (anticoagulated with heparin).[1]
-
Pre-Incubation: Incubate 100 µL blood with Elubrixin HCl (serial dilutions: 1 nM – 10 µM) for 15 min at 37°C .
-
Stimulation: Add CXCL1 (GRO-α) or CXCL8 (IL-8) at a final concentration of 10-50 nM (EC80). Incubate 30 min at 37°C .
-
Note: Do not use PMA; Elubrixin specifically blocks CXCR2-mediated activation, not downstream PKC activation.
-
-
Staining: Stain with anti-CD11b-PE and anti-CD16-FITC (to identify neutrophils) for 20 min on ice.
-
Lysis/Fixation: Lyse RBCs and fix.
-
Analysis: Gate on CD16+ neutrophils and measure Mean Fluorescence Intensity (MFI) of CD11b.
-
Expected Result: Dose-dependent reduction of CD11b MFI with an IC50 ≈ 20-50 nM (in whole blood, values may appear higher due to protein binding; typically ~260 nM is reported for specific conditions).
-
Part 4: Mechanistic Visualization
Understanding where Elubrixin acts in the signaling cascade helps interpret downstream failures (e.g., Calcium flux vs. Actin polymerization).
Figure 2: CXCR2 signaling cascade showing Elubrixin's point of intervention. Note that Elubrixin blocks the initial receptor-ligand interaction, inhibiting both Calcium-dependent (CD11b) and Kinase-dependent (Chemotaxis) pathways.
References
-
MedChemExpress . Elubrixin (SB-656933) Product Information & Solubility Protocols. Retrieved from
-
ProbeChem . Elubrixin Tosylate Biological Activity and IC50 Data. Retrieved from
-
National Institutes of Health (NIH) . Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from
-
Lazaar, A. L., et al. (2011) .[5] SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans.[5][6] British Journal of Clinical Pharmacology. Retrieved from
Sources
- 1. DrugMapper [drugmapper.helsinki.fi]
- 2. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulatory mechanisms of neutrophil migration from the circulation to the airspace - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Executive Summary: Selectivity vs. Potency
In the landscape of neutrophil-mediated inflammation, the modulation of CXC chemokine receptors is a critical therapeutic node.[1][2] This guide benchmarks two distinct small molecule antagonists: Elubrixin HCl (SB-656933) and Navarixin (MK-7123/SCH 527123) .[2]
While both compounds target the neutrophil chemotaxis machinery, they represent divergent medicinal chemistry strategies:
-
Elubrixin HCl acts as a selective, competitive CXCR2 antagonist .[3] It offers a safety-focused profile with moderate potency, ideal for modulating rather than ablating neutrophil function.[4]
-
Navarixin acts as a dual CXCR1/CXCR2 allosteric antagonist with picomolar-to-nanomolar potency. It provides near-total blockade of neutrophil trafficking but carries a higher risk of mechanism-based neutropenia.
This guide provides the experimental frameworks and data required to select the appropriate tool for your specific immunological assays.
Mechanistic Profiling & Chemical Biology
To design robust experiments, one must understand the binding kinetics and receptor occupancy differences between these two agents.
Comparative Pharmacological Profile
| Feature | Elubrixin HCl (SB-656933) | Navarixin (MK-7123) |
| Primary Target | CXCR2 (Selective) | CXCR1 and CXCR2 (Dual) |
| Binding Mode | Competitive (Orthosteric) | Allosteric (Non-competitive) |
| Reversibility | Reversible | Reversible (Slow off-rate) |
| Potency (CXCR2) | IC₅₀: ~260 nM (CD11b assay) | IC₅₀: ~2.6 nM (Functional); |
| Potency (CXCR1) | Negligible activity | IC₅₀: ~36 nM; |
| Physicochemical | Urea derivative; Water soluble (as HCl) | Sulfonamide derivative; Lipophilic |
| Clinical Context | COPD, Cystic Fibrosis (Safe/Well-tolerated) | COPD, Cancer (Dose-limiting neutropenia) |
Mechanistic Intervention Pathway
The following diagram illustrates the divergent intervention points. Elubrixin competes directly with ligands (like CXCL1/IL-8) at the N-terminus/extracellular loops, whereas Navarixin binds an intracellular allosteric pocket, locking the receptor in an inactive conformation regardless of ligand concentration.
Figure 1: Signal Transduction & Antagonist Intervention. Elubrixin blocks the orthosteric site; Navarixin locks the transmembrane domain.
Experimental Benchmarking: Protocols & Data
Protocol A: The High-Content Chemotaxis Assay (Transwell)
Objective: Quantify the inhibition of neutrophil migration towards a chemoattractant gradient (IL-8/CXCL8).
Why this protocol? Chemotaxis is the functional gold standard. We utilize a transwell system with Calcein-AM labeling for robust, non-radioactive quantification.
Reagents:
-
Neutrophils: Freshly isolated from human whole blood (EDTA) via Dextran sedimentation and Ficoll-Paque density gradient.
-
Chemoattractant: Recombinant Human IL-8 (rhIL-8) at 10 nM.
-
Inhibitors: Elubrixin HCl (dissolved in DMSO/Buffer) vs. Navarixin (DMSO).
Step-by-Step Workflow:
-
Isolation: Isolate PMNs (Polymorphonuclear cells) to >95% purity. Resuspend in HBSS + 0.1% BSA at
cells/mL. -
Labeling: Incubate PMNs with Calcein-AM (2 µM) for 30 min at 37°C. Wash 2x.
-
Pre-incubation (Critical Step):
-
Aliquot cells into tubes.
-
Add Elubrixin HCl (Range: 10 nM – 10 µM) or Navarixin (Range: 0.1 nM – 100 nM).
-
Incubate for 20 minutes at 37°C to allow equilibrium binding.
-
-
Chamber Setup:
-
Bottom Chamber: Add 600 µL of rhIL-8 (10 nM) or Buffer (Negative Control).
-
Top Insert (3 µm pore): Add 100 µL of drug-treated cell suspension.
-
-
Migration: Incubate for 60 minutes at 37°C, 5% CO₂.
-
Quantification: Remove inserts. Read fluorescence of the bottom chamber (Ex 485nm / Em 530nm).
Data Interpretation (Expected Results):
-
Navarixin: Expect a sharp dose-response curve. IC₅₀ should fall between 1–5 nM . Complete inhibition of migration is often observed at >100 nM.
-
Elubrixin: Expect a right-shifted curve. IC₅₀ is typically ~250–350 nM . You may observe a "ceiling effect" where migration is significantly reduced but not abolished, reflecting competitive kinetics against high local concentrations of IL-8.
Figure 2: High-Content Chemotaxis Assay Workflow.
Protocol B: CD11b Upregulation (Flow Cytometry)
Objective: Measure the inhibition of neutrophil activation (degranulation/adhesion molecule expression) induced by CXCL1 (GRO-α).
Scientific Rationale: Neutrophils upregulate CD11b (Mac-1) rapidly upon CXCR2 stimulation to adhere to endothelium. This assay distinguishes receptor antagonism from simple motility defects.
Key Parameters:
-
Stimulant: CXCL1 (100 nM) or IL-8 (10 nM).
-
Readout: Mean Fluorescence Intensity (MFI) of anti-CD11b-PE antibody.
-
Gating: CD16+ / CD66b+ granulocytes.
Comparative Data Summary (Synthesized from Literature):
| Compound | Target IC₅₀ (CD11b Assay) | Max Inhibition Observed | Notes |
| Navarixin | ~2 – 10 nM | >95% | Potent suppression of shape change and adhesion. |
| Elubrixin HCl | ~260 nM | ~70% | Partial inhibition allows for residual immune surveillance. |
Synthesis & Recommendations
When to use Elubrixin HCl?
-
Research Focus: When studying CXCR2-specific contributions separate from CXCR1.
-
In Vivo Models: If your model requires sustained neutrophil presence without inducing severe neutropenia. Elubrixin is well-tolerated and does not deplete bone marrow reserves as aggressively as Navarixin.
-
Assay Conditions: When using high concentrations of ligand, remember Elubrixin is competitive; you may need to adjust dosing to overcome the "Schild shift."
When to use Navarixin?
-
Research Focus: When you require total ablation of neutrophil chemotaxis (e.g., tumor microenvironment studies where MDSC recruitment must be blocked completely).
-
Potency Requirements: If reagent cost or solubility limits high-concentration dosing. Navarixin is effective at low nanomolar levels.
-
Dual Blockade: When the redundancy between IL-8 binding to CXCR1 and CXCR2 is a confounding factor.
Final Technical Note
For Elubrixin HCl , ensure you account for the salt form (HCl) in your molecular weight calculations (MW ~499.8 Da) when preparing molar stock solutions. For Navarixin , DMSO stock solutions should be kept anhydrous and freeze-thaw cycles minimized due to the sulfonamide moiety's potential sensitivity.
References
-
Safety and pharmacodynamics of SB-656933. Title: SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans.[2][4] Source: British Journal of Clinical Pharmacology (via PubMed/NIH). URL:[Link]
-
Clinical Comparison of CXCR2 Antagonists. Title: Therapeutic inhibition of CXCR1/2: where do we stand? Source: Respiratory Research (via PMC). URL:[Link]
-
Navarixin Clinical Trial (COPD). Title: CXCR2 Antagonist MK-7123—A Phase 2 Proof-of-Concept Trial for Chronic Obstructive Pulmonary Disease. Source: American Journal of Respiratory and Critical Care Medicine.[5] URL:[Link]
Sources
- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Efficacy of Elubrixin HCl (SB-656933) in Steroid-Resistant Neutrophilic Models
Executive Summary
Elubrixin Hydrochloride (SB-656933) represents a pivotal shift in managing inflammation where traditional glucocorticoids fail. While corticosteroids like Dexamethasone are the gold standard for eosinophilic inflammation (Th2-driven), they often exhibit poor efficacy in neutrophilic phenotypes —common in severe asthma, COPD exacerbations, and Cystic Fibrosis (CF).
This guide objectively compares Elubrixin HCl against standard-of-care anti-inflammatories, focusing on models of steroid resistance . The data demonstrates that by selectively antagonizing the CXCR2 receptor , Elubrixin bypasses the nuclear mechanisms (e.g., HDAC2 downregulation) responsible for steroid insensitivity, offering a direct blockade of neutrophil recruitment.
Mechanistic Divergence: Why Steroids Fail and Elubrixin Succeeds
To understand efficacy, we must first establish the failure mode of the alternative.
-
The Corticosteroid Failure Mode : Glucocorticoids (e.g., Dexamethasone) rely on the Glucocorticoid Receptor (GR) recruiting HDAC2 to the nucleus to suppress inflammatory genes (like IL8). In severe neutrophilic disease (e.g., COPD, smoking-induced asthma), oxidative stress nitrates and inactivates HDAC2. Consequently, the steroid-GR complex cannot switch off inflammation.
-
The Elubrixin Solution : Elubrixin is a potent, selective, reversible antagonist of CXCR2 (IL-8RB).[1][2] It operates on the cell surface, independent of nuclear transcription machinery. By physically blocking the binding of chemokines (CXCL1, CXCL8/IL-8) to neutrophils, it halts chemotaxis and activation (CD11b upregulation) regardless of the cell's steroid sensitivity status.
Visualization: Pathway Comparison
The following diagram illustrates the bypass mechanism of Elubrixin in a steroid-resistant environment.
Caption: Elubrixin blocks the downstream consequence (Chemotaxis) of inflammation, bypassing the upstream steroid-resistant transcriptional failure.
Comparative Efficacy Data
The following data aggregates findings from preclinical ozone-challenge models (a proxy for steroid-resistant asthma) and clinical trials in Cystic Fibrosis.
Table 1: Elubrixin vs. Alternatives in Resistant Models
| Efficacy Metric | Elubrixin HCl (SB-656933) | Dexamethasone (Corticosteroid) | PDE4 Inhibitors (e.g., Roflumilast) |
| Primary Target | CXCR2 (Surface Receptor) | Glucocorticoid Receptor (Nuclear) | PDE4 Enzyme (Intracellular) |
| Ozone-Induced Neutrophilia | High Efficacy 55–74% reduction in sputum neutrophils [1]. | Low/No Efficacy Often fails to reduce neutrophilic influx in ozone models [2]. | Moderate Efficacy ~30-40% reduction, often dose-limited by nausea. |
| LPS-Induced Activation | Potent Inhibits CD11b upregulation (IC50: 260 nM) [3].[2] | Variable Reduces cytokine release but may prolong neutrophil survival (apoptosis delay). | Moderate Reduces TNF-α release. |
| Effect in Cystic Fibrosis | Positive Trend 31% reduction in sputum neutrophils (50mg dose) [4].[3] | Contraindicated/Ineffective Systemic steroids have high toxicity; inhaled often ineffective for neutrophil burden. | Limited Used primarily in COPD, not standard for CF. |
| Steroid Sparing? | Yes. Works independently of steroid pathways. | N/A | Yes, additive effect. |
Key Experimental Insight: The Ozone Challenge
In human ozone challenge studies, a single dose of Elubrixin (50 mg) reduced sputum neutrophils by 55% , and 150 mg reduced them by 74% compared to placebo [1].[4] Notably, this model is classically resistant to inhaled corticosteroids, which often show <20% inhibition in similar protocols unless used at supraphysiological doses.
Experimental Protocols for Validation
To validate Elubrixin's efficacy in your own "resistant" models, use the following standardized protocols. These are designed to isolate CXCR2-mediated migration from general anti-inflammatory effects.
Protocol A: Ex Vivo Neutrophil Chemotaxis (Boyden Chamber)
Objective: Quantify IC50 for Elubrixin against IL-8 induced migration.
-
Isolation : Isolate human neutrophils from whole blood using Dextran sedimentation followed by density gradient centrifugation (Ficoll-Paque). Resuspend at
cells/mL in HBSS + 0.1% BSA. -
Pre-treatment : Incubate neutrophils with Elubrixin HCl (concentration range: 1 nM – 10 µM) or Vehicle (DMSO 0.1%) for 30 minutes at 37°C.
-
Control Arm: Dexamethasone (1 µM) to demonstrate lack of acute effect on chemotaxis.
-
-
Chemotaxis Setup :
-
Lower Chamber : Add rhIL-8 (CXCL8) at EC80 concentration (typically 10–30 nM).
-
Upper Chamber : Add
of pre-treated neutrophil suspension. -
Barrier : 3 µm pore size polycarbonate filter.
-
-
Incubation : 45 minutes at 37°C in 5% CO2.
-
Quantification : Remove non-migrated cells from the top. Stain migrated cells (bottom of filter) with Calcein-AM or count using flow cytometry.
-
Calculation : Calculate Chemotaxis Index (CI) = (Migrated Cells in Sample) / (Migrated Cells in Buffer Control).
Protocol B: Ozone-Induced Airway Inflammation (In Vivo Mouse Model)
Objective: Establish a steroid-resistant phenotype and test Elubrixin.
-
Sensitization : None required for innate ozone model.
-
Challenge : Expose BALB/c mice to Ozone (3 ppm) for 2 hours.
-
Note: This induces acute neutrophilic airway inflammation that is largely refractory to Dexamethasone.[5]
-
-
Treatment Groups :
-
Group 1 : Vehicle (Oral gavage, 1h pre-exposure).
-
Group 2 : Dexamethasone (1 mg/kg, IP, 1h pre-exposure) – Negative Control for Resistance.
-
Group 3 : Elubrixin HCl (10 mg/kg, Oral, 1h pre-exposure).
-
-
Endpoint (24h post-exposure) :
-
Perform Bronchoalveolar Lavage (BAL).
-
Count total cells and differential neutrophils.
-
Assay BAL fluid for MPO (Myeloperoxidase) activity.
-
Visualization: Experimental Workflow
Caption: Workflow for assessing efficacy in steroid-resistant inflammatory models.
Technical Analysis & Interpretation
When interpreting data from these models, three factors confirm Elubrixin's specific activity:
-
CD11b Specificity : Elubrixin should inhibit CD11b upregulation (IC50 ~260 nM).[1][2] If CD11b is unaffected but migration stops, consider off-target toxicity.
-
The "Steroid Gap" : In the Ozone model, Dexamethasone typically inhibits neutrophils by <20%. Elubrixin should achieve >50%. The difference between these two values represents the "Steroid-Resistant Gap" that Elubrixin fills.
-
Systemic vs. Local : Elubrixin is orally active.[1][2] However, plasma protein binding can be high. Ensure plasma concentrations exceed the IC50 (approx 150 ng/mL) for the duration of the assay to ensure valid results [4].
References
-
Lazaar, A. L., et al. (2011). SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans.[1][4] British Journal of Clinical Pharmacology. Link
-
Barnes, P. J. (2013). Corticosteroid resistance in patients with asthma and chronic obstructive pulmonary disease. Journal of Allergy and Clinical Immunology. Link
-
MedChemExpress . (n.d.). Elubrixin (SB-656933) Hydrochloride Product Information. MedChemExpress. Link
-
Moss, R. B., et al. (2013). Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis.[6] Journal of Cystic Fibrosis. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid-Resistant Neutrophilic Inflammation in a Mouse Model of an Acute Exacerbation of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Elubrixin HCl
Core Directive: Biological Potency & Environmental Stewardship
Elubrixin Hydrochloride (SB-656933) is not merely a chemical reagent; it is a potent, selective CXCR2 antagonist designed to modulate neutrophil migration and inflammatory responses. As researchers, we must recognize that the very properties that make this compound valuable—high receptor affinity (IC50 ~260 nM) and biological stability—render it an environmental hazard if mishandled.
The Golden Rule of Elubrixin Disposal:
Treat Elubrixin HCl as a high-potency bioactive compound. Dilution is NOT the solution to pollution. Complete thermal destruction via high-temperature incineration is the only validated method to ensure the pharmacophore is neutralized.
Risk Assessment & Physicochemical Profile
Before initiating disposal, you must understand the material's behavior. Elubrixin HCl is a salt form, implying increased water solubility compared to its free base. This increases the risk of aquatic contamination if released into drainage systems.
Table 1: Hazardous Profile & Waste Classification
| Parameter | Specification | Operational Implication |
| Compound Name | Elubrixin HCl (SB-656933) | Verify label matches CAS/Internal ID exactly. |
| Pharmacology | CXCR2 / IL-8 Receptor Antagonist | Bioactive; capable of disrupting aquatic endocrine/immune systems. |
| Physical State | White to off-white solid (Powder) | High inhalation risk during weighing/transfer. |
| Solubility | Soluble in Water, DMSO, Ethanol | Strictly prohibited from drain disposal. |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Eye Irritant) | Requires full mucous membrane protection. |
| RCRA Status | Non-listed (treat as Characteristic Toxic) | Manage as Hazardous Chemical Waste (Not General Trash). |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for potent antagonist handling during waste consolidation.
-
Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling open powder >10mg.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves immediately after waste sealing.
-
Ocular: Chemical splash goggles. Safety glasses are inadequate for liquid waste pouring.
Disposal Workflows: The "Zero-Release" Protocol
A. Solid Waste (Contaminated Consumables)
Applies to: Weigh boats, pipette tips, gloves, and empty vials.
-
Segregation: Do not mix with general lab trash or biohazard waste (unless contaminated with biologicals).
-
Containment: Place all solids directly into a clear, 6-mil polyethylene hazardous waste bag.
-
Labeling: Tag immediately with "Hazardous Waste - Toxic Solid - Elubrixin HCl."
-
Secondary Containment: Seal the bag and place it inside a rigid, yellow hazardous waste drum.
B. Liquid Waste (Stock Solutions & Mother Liquors)
Applies to: Expired DMSO stocks, cell culture media >1µM, and HPLC effluents.
-
Compatibility Check: Ensure the waste container is HDPE or Glass. Avoid metal containers due to the acidic nature of the HCl salt.
-
Segregation:
-
Stream A (High Concentration): Pure stocks (>1 mM). Collect separately for incineration.
-
Stream B (Dilute/Aqueous): HPLC waste/media. Can be combined with general "Aqueous Toxic" waste streams provided no oxidizers (Bleach/Peroxide) are present.
-
-
Deactivation Warning: Do NOT use bleach. Oxidizing agents may react with the urea/phenyl moieties in Elubrixin to form unknown, potentially more toxic byproducts. Thermal destruction is the only approved deactivation method.
Visualized Protocols (Graphviz)
Diagram 1: Waste Segregation Logic Tree
This decision matrix ensures Elubrixin never enters the municipal water supply.
Caption: Logic flow for segregating Elubrixin HCl waste streams to ensure compliance with RCRA "Cradle-to-Grave" requirements.
Diagram 2: Emergency Spill Response Workflow
In the event of a powder spill or stock solution breakage.
Caption: Immediate action protocol for Elubrixin HCl spills. Wet-wiping is critical to prevent aerosolization of the powder.
Regulatory Compliance & Documentation
Compliance is not optional.[1] As a researcher, you are the "Generator" under EPA guidelines.
-
RCRA Classification: While Elubrixin is not explicitly P-listed (like Epinephrine), it must be managed as a Characteristic Hazardous Waste due to its toxicity profile (H302).
-
Labeling: All waste containers must be labeled with:
-
Full Chemical Name (No abbreviations).
-
Start Date of Accumulation.
-
Hazard Checkbox: "Toxic".[2]
-
-
Storage: Store waste containers in a satellite accumulation area (SAA) at or near the point of generation. Keep containers closed at all times except when adding waste.
References
-
National Institutes of Health (NIH) / PubChem. (n.d.). Elubrixin (SB-656933) Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards (29 CFR 1910.120).[3][4] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[5][6] Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[7] Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. merckmillipore.com [merckmillipore.com]
- 3. osha4you.com [osha4you.com]
- 4. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dep.wv.gov [dep.wv.gov]
Navigating the Handling of Elubrixin HCl: A Senior Application Scientist's Guide to Personal Protective Equipment
For the pioneering researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. When handling potent, investigational compounds like Elubrixin HCl, a comprehensive understanding of the necessary safety protocols is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Elubrixin HCl, ensuring both the safety of the handler and the purity of the compound.
Understanding the Compound: Elubrixin HCl
Elubrixin is a potent and selective antagonist of the CXCR2 receptor, investigated for its potential in treating inflammatory diseases.[1] As an active pharmaceutical ingredient (API), its high potency at low concentrations necessitates careful handling to prevent occupational exposure. The hydrochloride (HCl) salt form of Elubrixin introduces an additional hazard, as hydrochloric acid is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[2][3]
A formal Occupational Exposure Limit (OEL) for Elubrixin HCl has not been established. Therefore, a conservative approach, treating it as a potent compound, is essential. This guide is built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Risk Assessment: A Proactive Approach to Safety
A thorough risk assessment is the foundation of a robust safety plan. The primary risks associated with Elubrixin HCl are:
-
Inhalation of airborne particles: Particularly during weighing and transfer of the solid compound.
-
Dermal contact: The hydrochloride salt is corrosive, and the pharmacological activity of Elubrixin could lead to systemic effects upon absorption.
-
Ocular exposure: The corrosive nature of the HCl salt can cause severe eye damage.[2]
-
Ingestion: Accidental ingestion of even small quantities of a potent compound can have significant physiological effects.
The following flowchart outlines a systematic approach to risk assessment when handling Elubrixin HCl.
Caption: Figure 1: Risk Assessment Workflow for Handling Elubrixin HCl
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table provides a summary of recommended PPE for various tasks involving Elubrixin HCl.
| Laboratory Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | Disposable Gown, Double Gloves (Nitrile), Safety Goggles with Side Shields, FFP3/N100 Respirator |
| Dissolution and Solution Preparation | Disposable Gown, Double Gloves (Nitrile), Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | Lab Coat, Single Pair of Gloves (Nitrile), Safety Glasses |
| Spill Cleanup | Disposable Coveralls, Double Gloves (Nitrile), Safety Goggles, FFP3/N100 Respirator, Shoe Covers |
Detailed PPE Specifications
-
Gloves: Nitrile gloves are recommended due to their chemical resistance. When handling the solid compound or concentrated solutions, double-gloving is a mandatory precaution. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. Always inspect gloves for any signs of damage before use.
-
Eye and Face Protection: At a minimum, safety glasses with side shields should be worn. When there is a risk of splashing, chemical splash goggles are required. A face shield, worn in conjunction with goggles, offers an additional layer of protection.
-
Respiratory Protection: For operations that may generate aerosols or dust, such as weighing the solid compound, a properly fitted FFP3 (Europe) or N100 (US) respirator is essential.
-
Protective Clothing: A disposable gown with long sleeves and elastic cuffs provides a barrier against contamination of personal clothing. For large-scale operations or in the event of a spill, disposable coveralls are recommended.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Figure 2: PPE Selection Guide for Elubrixin HCl
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Procedure
-
Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.
-
Goggles/Face Shield: Remove from the back of the head, avoiding touching the front surface. Place in a designated area for decontamination.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Disposal of Contaminated Materials
All materials that have come into contact with Elubrixin HCl, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.
Waste Segregation and Disposal Workflow
All contaminated solid and liquid waste should be collected in clearly labeled, leak-proof containers. Follow your institution's guidelines for the disposal of potent pharmaceutical compounds.
Caption: Figure 3: Waste Disposal Workflow for Elubrixin HCl
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. This commitment to safety is the hallmark of a trusted and authoritative laboratory environment.
References
-
Millipore. Safety Data Sheet: Hydrochloric acid. [Link] (Note: A direct deep link was not available, please search for the specific product on the website).
-
Freund-Vector Corporation. Freund-Vector’s Approach to Safely Processing Potent Compounds. [Link]
-
Siegfried. Safety first: Considerations when formulating high potency compounds. [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
